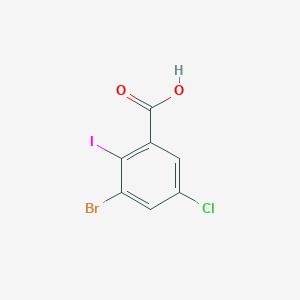

3-Bromo-5-chloro-2-iodobenzoic acid

Overview

Description

3-Bromo-5-chloro-2-iodobenzoic acid is a halogen substituted carboxylic acid .

Synthesis Analysis

This compound can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, via regioselective Heck cross-coupling reaction .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrClIO2. It has an average mass of 361.359 Da and a monoisotopic mass of 359.804962 Da .Chemical Reactions Analysis

As a starting reagent, this compound can be used in the preparation of Phenyl (3-bromo-5-iodo)benzoate . It also plays a role in the large-scale synthesis of the thromboxane receptor antagonist via a regioselective Heck cross-coupling reaction .Physical And Chemical Properties Analysis

This compound has a density of 2.4±0.1 g/cm3, a boiling point of 382.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It is soluble in methanol .Scientific Research Applications

Degradation and Microbial Utilization

A strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade various halobenzoates including 2-halobenzoates and certain 3-halo- and dihalobenzoates, although none of the 4-halobenzoates supported growth of this organism (Higson & Focht, 1990). This study indicates a potential application in bioremediation, where such microorganisms can be used to degrade halogenated aromatic compounds in the environment.

Organic Synthesis and Chemical Reactions

Research demonstrates the utility of halobenzoic acids, including compounds like 3-Bromo-5-chloro-2-iodobenzoic acid, in organic synthesis. For example, a study on ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides shows the formation of lithium 3-chloro/bromo-2-lithiobenzoates, which can be used to synthesize various substituted benzoic acids (Gohier & Mortier, 2003). This highlights the role of such compounds in facilitating complex chemical transformations.

Synthesis and Bioactivity Studies

A study conducted on novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid explored their synthesis and bioactivity. The synthesized compounds exhibited varying levels of cytotoxicity against cancer cell lines and moderate antimicrobial activity against bacteria and fungi. Certain derivatives showed high selectivity and cytotoxicity, indicating potential applications in cancer therapy (Popiołek et al., 2020).

Catalysis and Chemical Reactions

Catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water were studied, indicating potential applications in green chemistry. The study demonstrates the possibility of performing P–C coupling reactions in the absence of any catalyst, which is significant for environmentally-friendly synthesis methods (Jablonkai & Keglevich, 2015).

Thermodynamic Properties

The thermodynamic properties of halobenzoic acids, including this compound, have been critically evaluated. This includes analysis of enthalpies of combustion, sublimation, and fusion, which are essential for understanding the physical and chemical behavior of these compounds (Chirico et al., 2017).

Environmental Impact and Biodegradation

Studies on microbial organisms capable of degrading halobenzoates, including compounds similar to this compound, highlight the potential environmental impacts of these substances. Microorganisms such as Alcaligenes denitrificans NTB-1 have been found to metabolize halobenzoates, suggesting a role in natural biodegradation processes (van den Tweel et al., 1987).

Coordination Chemistry and Luminescence

A new uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid was synthesized, with notable luminescent and vibrational properties. This study indicates potential applications in materials science, particularly in the development of new luminescent materials (Kalaj et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-5-chloro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWICXKZMFLDUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)